1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves a multi-step process . The initial step includes the reaction between 3-(trifluoromethyl)benzylamine and cyclopropylsulfonyl chloride to form 1-cyclopropylsulfonyl-3-(trifluoromethyl)benzylamine . This intermediate is then reacted with piperazine in the presence of a base to yield the final compound
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the sulfonyl group.
Substitution: The piperazine ring and the trifluoromethyl group can participate in substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: While not approved for therapeutic use, it can be used in preclinical studies to explore potential pharmacological activities.
Mechanism of Action
its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the piperazine ring and the trifluoromethyl group . These interactions could potentially modulate biological pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar compounds to 1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine include:
Piperazine derivatives: These compounds share the piperazine ring structure and are often used in pharmaceuticals and research.
Trifluoromethylphenyl compounds: These compounds contain the trifluoromethylphenyl group and are used in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)13-3-1-2-12(10-13)11-19-6-8-20(9-7-19)23(21,22)14-4-5-14/h1-3,10,14H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQIFSDBBDHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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